2-Methoxypropanenitrile

Übersicht

Beschreibung

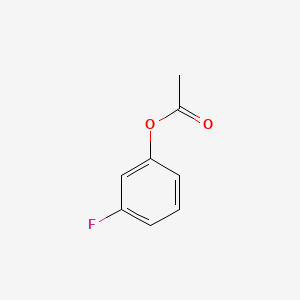

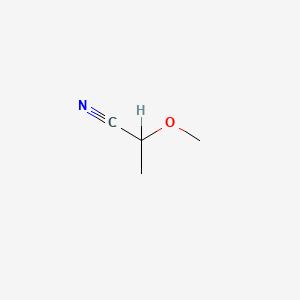

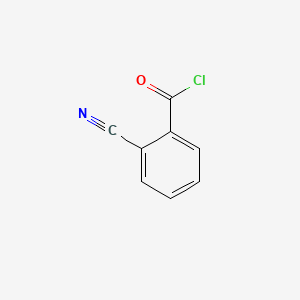

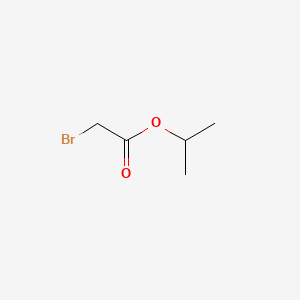

2-Methoxypropanenitrile is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies : 2-Methoxyethanol, a related compound to 2-Methoxypropanenitrile, has been studied for its toxic effects on mice. This research found that 2-Methoxyethanol can increase blood glucose levels and decrease nitric oxide levels, particularly at certain dosages. These findings have implications for understanding the toxicological impact of similar compounds on hormonal systems, such as insulin resistance (Darmanto et al., 2018).

Neuroprotective Effects : A study on 2-Methoxystypandrone (2-MS), another derivative, showed protective effects against cerebral ischemic/reperfusion-induced brain injury in mice. The research suggests that 2-MS preserves blood-brain barrier integrity and promotes neurogenesis, potentially offering therapeutic benefits in stroke and related conditions (Chern et al., 2014).

Industrial and Occupational Exposure : 2-Methoxypropan-1-ol, closely related to this compound, is used in various industrial applications, including in paints, solvents, varnishes, and adhesives. Research on its occupational exposure limits highlights the need to understand and mitigate potential health risks in industrial settings (Kilanowicz-Sapota & Klimczak, 2021).

Cancer Research : Studies on 2-methoxyestradiol (2-ME), a derivative of this compound, have demonstrated its potential as an anticancer agent. This compound has been shown to induce apoptosis and inhibit proliferation in leukemia cells. Its mechanism involves inhibiting superoxide dismutase and increasing free radical production (Zhou et al., 2003).

Drug Delivery Systems : Research on using nanoparticles coated with Polyethylene Glycol for delivering 2-Methoxyestradiol indicates advancements in drug delivery systems. This approach aims to improve the clinical application of antitumor drugs by enhancing drug solubility and bioavailability (León et al., 2017).

Astronomical Research : Interestingly, studies on methoxy-related compounds like CH2OH, although not directly related to this compound, contribute to the field of astronomy, particularly in understanding chemical processes in space (Bermúdez et al., 2017).

Safety and Hazards

The safety data sheet for 2-Methoxypropanenitrile suggests that it should be handled with care. If inhaled or comes in contact with skin or eyes, it is recommended to move to fresh air, rinse with plenty of water, and consult a physician . It is advised against use in food, drug, pesticide, or biocidal product use .

Wirkmechanismus

Target of Action

Nitriles, in general, are known to interact with various biological molecules and systems, influencing their function

Mode of Action

Nitriles, including 2-methoxypropanenitrile, are known to undergo various chemical reactions, such as nucleophilic addition and substitution . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their activity.

Biochemical Pathways

Nitriles are known to participate in various biochemical reactions and pathways, including those involved in metabolism . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic profile . These properties can affect the bioavailability of this compound, determining how much of the compound reaches its targets in the body.

Result of Action

For example, the nucleophilic addition of hydrogen cyanide to carbonyl compounds, a reaction that nitriles like this compound can undergo, results in the formation of hydroxynitriles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets . .

Eigenschaften

IUPAC Name |

2-methoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPQDYSOPQHZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955315 | |

| Record name | 2-Methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33695-59-9 | |

| Record name | 3-Methoxypropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033695599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)